2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester

Catalog No.
S6627164
CAS No.
365543-01-7
M.F
C15H13IO4S
M. Wt
416.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-b...

CAS Number

365543-01-7

Product Name

2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester

IUPAC Name

ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodothiophen-2-yl)ethenyl]benzoate

Molecular Formula

C15H13IO4S

Molecular Weight

416.2 g/mol

InChI

InChI=1S/C15H13IO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3/b4-3+

InChI Key

QVNHOHCSFDFRCJ-ONEGZZNKSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I

Isomeric SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)/C=C/C2=CC=C(S2)I

2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester is a synthetic organic compound characterized by its complex structure, which includes a benzoic acid core modified with hydroxy and vinyl groups, as well as a thiophene moiety substituted with iodine. Its molecular formula is C₁₅H₁₃IO₄S, and it has a molecular weight of approximately 416.23 g/mol . This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.

, including:

  • Esterification: The formation of the ethyl ester from benzoic acid and ethanol.
  • Nucleophilic Substitution: The iodine atom in the thiophene ring can participate in nucleophilic substitution reactions, which may lead to the introduction of other functional groups.
  • Electrophilic Aromatic Substitution: The hydroxyl groups on the aromatic ring can direct electrophiles to ortho and para positions, allowing for further functionalization.

These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.

Preliminary studies suggest that 2,4-dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester exhibits various biological activities. Its structural components may contribute to:

  • Antioxidant Properties: The presence of hydroxyl groups often correlates with antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Compounds containing thiophene rings have been reported to possess antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Potential Anti-inflammatory Effects: Given its structural similarities to other known anti-inflammatory agents, this compound may also exhibit such effects.

The synthesis of 2,4-dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester typically involves multiple steps:

  • Preparation of the Thiophene Derivative: This could include iodination of thiophene to introduce the iodine substituent.
  • Formation of the Vinyl Group: This step may involve coupling reactions or Wittig reactions to create the vinyl linkage.
  • Esterification: Finally, benzoic acid is reacted with ethanol under acidic conditions to form the ethyl ester.

Each step requires careful optimization to ensure high yields and purity of the final product.

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress or inflammation.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a precursor for functional materials.
  • Agricultural Chemistry: If found effective against pathogens, it could be developed into a biopesticide.

Interaction studies are crucial for understanding how 2,4-dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester interacts with biological targets. These studies may include:

  • Binding Affinity Tests: To assess how well the compound binds to specific proteins or enzymes.
  • Cellular Assays: To evaluate its effects on cell viability and proliferation.
  • In Vivo Studies: To determine its pharmacokinetics and therapeutic efficacy in animal models.

Such studies will help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural features with 2,4-dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-Dihydroxybenzoic acidHydroxy groups on benzeneLacks thiophene and iodine
5-Iodo-thiopheneThiophene ring with iodineSimpler structure; lacks benzoic acid
Ethyl 4-hydroxybenzoateEthyl ester of hydroxybenzoic acidNo thiophene or iodine; simpler ester

These comparisons highlight the unique combination of functional groups in 2,4-dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester that may confer distinct biological activities and applications not found in similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

415.95793 g/mol

Monoisotopic Mass

415.95793 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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